

Comparative Guide: Synthetic Pathways for 4-Aminophenyl Hydrogen Sulfate

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Compound of Interest

Compound Name: 4-Aminophenyl hydrogen sulfate

CAS No.: 15658-52-3

Cat. No.: B097835

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Targeting the Labile Metabolite: Strategies for Selective O-Sulfation

Part 1: The Chemoselectivity Challenge

The synthesis of **4-Aminophenyl hydrogen sulfate** (CAS: 1197-33-7 for the zwitterion) presents a classic chemoselectivity paradox. The molecule contains two nucleophilic sites: the amino group (

) and the phenolic hydroxyl group (

).

- **The Trap:** Direct sulfation of 4-aminophenol using standard sulfating agents (e.g., Chlorosulfonic acid) preferentially attacks the more nucleophilic nitrogen, yielding sulfamates (N-sulfates) or, under thermal "baking" conditions, rearranges to form sulfonic acids (ring sulfonation, e.g., Sulfanilic acid).

- The Goal: Selective O-sulfation to produce the sulfuric acid ester, which is the authentic Phase II metabolite of Paracetamol and Aniline.

This guide compares three distinct methodologies to achieve this target:

- The "Gold Standard" Chemical Route: Protection-Sulfation-Hydrogenolysis (High Purity).
- The Biocatalytic Route: Enzymatic Synthesis (High Fidelity).
- The Direct Chemical Route: Controlled Chlorosulfonation (High Risk/High Throughput).

Critical Distinction: Salt vs. Ester

“

*WARNING: Do not confuse **4-Aminophenyl Hydrogen Sulfate** (the ester,*

) with 4-Aminophenol Sulfate (the salt,

).

- *The Salt: Made by mixing 4-aminophenol with sulfuric acid. Stable, commercially cheap. Not the metabolite.*
- *The Ester: The covalent sulfate conjugate. Acid-labile, difficult to synthesize. The active metabolite.*

Part 2: Comparative Analysis of Methods

Table 1: Methodological Comparison

Feature	Method A: Cbz-Protection Strategy	Method B: Biocatalytic (S9/SULTs)	Method C: Direct Chlorosulfonation
Primary Mechanism	Chemoselective Protection & Hydrogenolysis	Enzymatic Transfer (PAPS donor)	Kinetic Control (Low Temp)
Target Selectivity	>98% O-Sulfate	100% O-Sulfate	~60-80% (Mix of N/O & Ring)
Yield	Moderate (40-60% overall)	Low (mg scale)	High (crude), Low (isolated)
Purity Profile	High (Suitable for NMR/MS Standards)	Ultra-High (Biological Standard)	Low (Contains sulfamates)
Scalability	Gram to Kilogram	Microgram to Milligram	Industrial (if optimized)
Key Risk	Acid hydrolysis during workup	Enzyme cost & stability	N-Sulfation byproduct

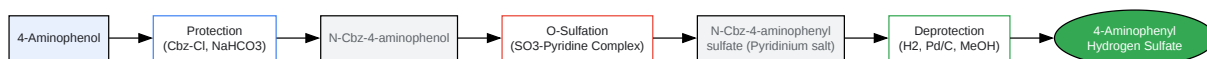
Part 3: Detailed Experimental Protocols

Method A: The "Gold Standard" (Cbz-Protection Route)

Recommended for generating analytical standards (NMR, LC-MS).

Rationale: The sulfate ester bond is acid-labile (hydrolyzes back to phenol in acidic water). Standard N-Boc protection is risky because TFA deprotection can cleave the sulfate. N-Cbz (Benzyloxycarbonyl) protection is superior because it is removed via hydrogenolysis (neutral conditions), preserving the delicate sulfate ester.

Workflow Diagram (Method A)



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Caption: The Cbz-protection strategy ensures exclusive O-sulfation and mild deprotection.

Protocol Steps:

- N-Protection:
 - Dissolve 4-aminophenol (10 mmol) in a mixture of THF/Water (1:1). Add (2.5 eq).
 - Cool to 0°C. Dropwise add Benzyl chloroformate (Cbz-Cl, 1.1 eq).
 - Stir at RT for 2 hours. Acidify carefully to pH 4, extract with EtOAc.
 - Checkpoint: Verify N-Cbz intermediate via TLC ($R_f \sim 0.5$ in Hex/EtOAc).
- O-Sulfation:
 - Dissolve N-Cbz-4-aminophenol (5 mmol) in anhydrous Pyridine (10 mL).
 - Add Sulfur Trioxide-Pyridine complex (, 2.0 eq).
 - Stir at 40°C for 4 hours.
 - Reaction Monitoring: The starting material (phenol) will disappear. The product is a polar pyridinium salt.
- Deprotection (Hydrogenolysis):
 - Dilute the reaction mixture with MeOH/Water.
 - Add 10% Pd/C catalyst (10 wt%).
 - Stir under atmosphere (balloon pressure) for 2-4 hours.

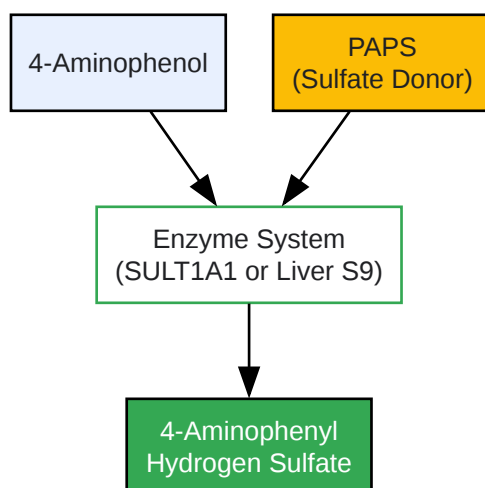
- Note: The Cbz group is cleaved, releasing toluene and . The sulfate ester remains intact.
- Filter catalyst. Lyophilize the aqueous filtrate to obtain the zwitterionic product.

Method B: Biocatalytic Synthesis (Enzymatic)

Recommended for verifying metabolite identity in biological matrices.

Rationale: Uses nature's own machinery (Sulfotransferases - SULTs) to perform the reaction with perfect regioselectivity.

Workflow Diagram (Method B)



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Caption: Enzymatic transfer uses PAPS as the high-energy sulfate donor.

Protocol Steps:

- Preparation: Prepare a buffer solution (pH 7.4, Tris-HCl) containing .
- Incubation: Mix 4-aminophenol () with Liver S9 Fraction (human or rat) or recombinant SULT1A1.

- Cofactor Addition: Add PAPS (3'-Phosphoadenosine-5'-phosphosulfate) as the sulfate donor. [1]
- Reaction: Incubate at 37°C for 60 mins.
- Termination: Stop reaction with ice-cold acetonitrile. Centrifuge.
- Isolation: The supernatant contains the authentic metabolite. Use directly for LC-MS/MS co-chromatography.

Part 4: Quality Control & Validation

To ensure the synthesized product is the ester and not the salt or sulfamate, perform the following validation:

- FeCl₃ Test:
 - Starting Material (Phenol): Turns violet/purple.
 - Product (Sulfate Ester): Negative (No color change). The phenolic -OH is blocked.
 - Salt (4-Aminophenol sulfate): Positive. The phenol is free.
- Acid Hydrolysis Test:
 - Treat the product with 1M HCl at 80°C for 30 mins.
 - Analyze via HPLC. The peak should revert entirely to the 4-aminophenol parent peak. (Sulfamates are much more stable to acid hydrolysis than sulfate esters).
- Mass Spectrometry (ESI-):
 - Look for the molecular ion
Da (for
).
 - Fragment: Loss of

(80 Da) is characteristic of O-sulfates.

References

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